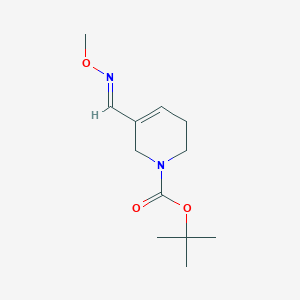

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Übersicht

Beschreibung

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that features a tert-butyl ester group and a methoxyimino functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This reaction is carried out under mild conditions, making it suitable for substrates that are sensitive to harsh environments.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The methoxyimino group can be oxidized to form corresponding oxime derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Hydrolysis can be carried out using aqueous acids or bases.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Alcohols.

Substitution: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimycobacterial Activity

Recent studies have highlighted the significance of pyridine carboxamide derivatives, including compounds similar to t-butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, in combating Mycobacterium tuberculosis. The compound has been shown to exhibit bacteriostatic effects against M. tuberculosis and M. bovis Bacillus Calmette-Guérin (BCG) in vitro. Mechanistic studies suggest that such compounds may act as prodrugs that require enzymatic activation by mycobacterial amidases, leading to their efficacy in macrophages .

1.2 Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the pharmacophore of pyridine carboxamide derivatives. The incorporation of specific functional groups has been shown to enhance the antibacterial activity of these compounds against drug-resistant strains. For instance, the modification of the t-butyl group can significantly influence the compound's metabolic stability and bioactivity .

Metabolic Considerations

2.1 Metabolism of t-Butyl Groups

The presence of t-butyl groups in drug molecules often leads to metabolic challenges due to their susceptibility to cytochrome P450 enzymes (CYPs). For example, in antiviral drugs like ombitasvir and nelfinavir, the t-butyl moiety enhances potency but also increases metabolic clearance . Understanding these metabolic pathways is essential for designing more stable derivatives of this compound.

Antibacterial Properties

3.1 Broad-Spectrum Antimicrobial Activity

Research has demonstrated that derivatives of 5-butyl-2-pyridine carboxylic acid exhibit broad-spectrum antimicrobial activity. In vitro assays have shown that these compounds can inhibit both planktonic and biofilm forms of various pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.069 ± 0.0034 | 8.925 ± 0.40 |

| Escherichia coli | 1.12 ± 0.052 | 17.85 ± 0.78 |

Case Studies and Insights

4.1 Case Study: Optimization for Anti-Tubercular Activity

A notable case study involved the optimization of a pyridine carboxamide derivative which demonstrated significant anti-tubercular activity in a chronic mouse model of infection. This study emphasized the role of structural modifications, including the t-butyl group, in enhancing both efficacy and safety profiles .

4.2 Case Study: Metabolic Stability Enhancement

Another study focused on substituting the t-butyl group with alternative moieties to improve metabolic stability while maintaining pharmacological efficacy. This approach revealed that strategic modifications could lead to compounds with reduced clearance rates without compromising their therapeutic potential .

Wirkmechanismus

The mechanism of action of t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves interactions with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

t-Butyl (E)-3,6-dihydro-5-((hydroxyimino)methyl)-1(2H)-pyridinecarboxylate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.

t-Butyl (E)-3,6-dihydro-5-((aminoimino)methyl)-1(2H)-pyridinecarboxylate: Contains an aminoimino group.

Uniqueness

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is unique due to the presence of the methoxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biologische Aktivität

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a pyridine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methoxyimino group, which may influence its interactions with biological targets.

- Molecular Formula : C12H20N2O3

- Molecular Weight : 240.34 g/mol

- IUPAC Name : tert-butyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

The biological activity of this compound is hypothesized to involve several mechanisms:

- Hydrogen Bonding : The methoxyimino group can form hydrogen bonds with various biological macromolecules, potentially modulating their activity.

- Hydrolysis : The tert-butyl ester can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Antitumor Potential : Case studies have shown that similar pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines, indicating a possible antitumor activity for this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Antitumor | Potential cytotoxic effects in vitro | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Research Insights

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related compounds, highlighting the importance of the methoxyimino group in enhancing activity against bacterial strains .

- Cytotoxicity Assays : Research on similar pyridine derivatives indicated significant cytotoxic effects on cancer cell lines, suggesting that this compound could also possess antitumor properties .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound might inhibit specific targets involved in metabolic pathways, further supporting its potential therapeutic applications .

Toxicological Profile

The toxicity profile of this compound has been assessed through various tests:

Eigenschaften

IUPAC Name |

tert-butyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-7-5-6-10(9-14)8-13-16-4/h6,8H,5,7,9H2,1-4H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYFGNNSEKKZRT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)C=NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)/C=N/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145071-35-8 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 1,1-dimethylethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145071358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.